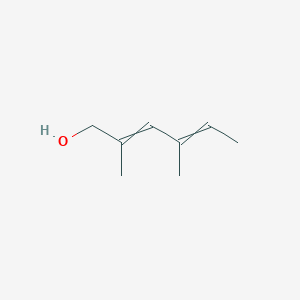

2,4-Dimethylhexa-2,4-dien-1-ol

Description

Contextual Background in Chemical Science

2,4-Dimethylhexa-2,4-dien-1-ol is an organic compound classified as a fatty alcohol, which are aliphatic alcohols with a chain of at least six carbon atoms. phytobank.ca Its molecular formula is C8H14O, and it has a molecular weight of 126.2 g/mol . pherobase.com This compound is of interest to chemists due to its specific molecular structure, which includes a conjugated diene system and a primary alcohol functional group. This combination of features allows for a variety of chemical reactions and makes it a valuable subject for stereoselective synthesis studies.

Significance within Natural Products Chemistry and Chemical Ecology

In the field of natural products chemistry, this compound is recognized for its role as a semiochemical, a chemical substance that carries a message. pherobase.com Specifically, it functions as a pheromone and an allomone in the chemical communication systems of certain species. pherobase.com For instance, it is utilized by harvestmen of the order Opiliones, family Sclerosomatidae. pherobase.com Pheromones are substances that trigger a social response in members of the same species, while allomones evoke a response in a receiver of a different species that is favorable to the emitter. The study of such compounds is central to chemical ecology, which investigates the chemical interactions of living organisms.

Overview of Current Research Trajectories

Current research on this compound and related compounds is multifaceted. One significant area of investigation is the synthesis of this and similar molecules. For example, research has explored the synthesis of related dienes, such as 2,5-dimethyl-2,4-hexadiene (B125384), through methods like the Prins condensation of isobutyraldehyde (B47883) with tert-butyl alcohol over acidic molecular sieve catalysts. researchgate.net Another avenue of research focuses on the compound's biological activity and its potential applications. As a known semiochemical, understanding its specific roles in insect and arachnid communication could lead to the development of novel and species-specific pest management strategies. Further research continues to explore the chemical properties and potential applications of this and structurally similar compounds in various fields.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.2 g/mol |

| IUPAC Name | This compound |

| Class | Fatty Alcohols |

| Physical Description | Information not available |

| Boiling Point | Information not available |

| Melting Point | Information not available |

| Solubility | Information not available |

This table contains data for this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62332-66-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2,4-dimethylhexa-2,4-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-4-7(2)5-8(3)6-9/h4-5,9H,6H2,1-3H3 |

InChI Key |

YZDKYYZSTTWZDN-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C=C(C)CO |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 2,4 Dimethylhexa 2,4 Dien 1 Ol

Identification and Isolation from Biological Sources

2,4-Dimethylhexa-2,4-dien-1-ol is a naturally occurring compound identified within the defensive exocrine secretions of certain arthropods. Specifically, it has been described as a component of the scent gland secretions in several species of North American harvestmen belonging to the subfamily Leiobuninae frontiersin.orgresearchgate.netfrontiersin.org. These secretions are produced in prosomal exocrine glands, often referred to as repugnatorial glands, which serve as a defense mechanism against predators researchgate.net. The chemical composition of these secretions is highly diverse and taxon-specific, playing a crucial role in the chemical ecology and systematics of these organisms researchgate.netfrontiersin.orgresearchgate.net. The identification of 2,4-dimethyl-branched primary alcohols and aldehydes, including this compound, was a key finding in the characterization of the chemical profile of these harvestmen frontiersin.orgresearchgate.netfrontiersin.org.

The chemical constituents of harvestmen scent glands within the family Sclerosomatidae are often categorized as "sclerosomatid compounds" (SCs). frontiersin.orgresearchgate.netfrontiersin.org These compounds are acyclic and are organized into two distinct subgroups based on their chemical motifs frontiersin.org. This compound is classified under Subgroup 2 . This subgroup is characterized by compounds sharing a 2,4-dimethyl-branched, di-unsaturated primary alcohol or aldehyde structure frontiersin.orgresearchgate.net.

The table below outlines the classification of Sclerosomatid Compounds.

| Subgroup | Characteristic Chemical Motif | Representative Compound Classes |

| Subgroup 1 | 4-methyl-3-one or 4-methyl-3-ol | 4-methyl-branched ethyl-ketones and their corresponding alcohols frontiersin.orgresearchgate.net |

| Subgroup 2 | 2,4-dimethyl-1-ol or 2,4-dimethyl-1-al | 2,4-dimethyl-branched di-unsaturated primary alcohols and aldehydes frontiersin.orgresearchgate.net |

These two subgroups are considered to be biochemically linked frontiersin.orgresearchgate.net.

Enzymatic and Mechanistic Aspects of Biosynthesis

The biosynthesis of this compound is believed to originate from a saturated carboxylic acid precursor. Research has identified (2R,4R)-2,4-dimethylhexanoic acid in the secretions of adult harvestmen, such as Nelima sempronii and Nelima narcisi, and it is proposed as the precursor to Subgroup 2 sclerosomatid compounds researchgate.net. The proposed biosynthetic pathway involves two key transformations: the introduction of double bonds into the carbon chain and the subsequent reduction of the carboxylic acid functional group researchgate.net. This conversion transforms the saturated acid into the unsaturated alcohol characteristic of Subgroup 2.

The conversion of (2R,4R)-2,4-dimethylhexanoic acid to this compound necessitates the action of specific classes of enzymes. The insertion of double bonds into the precursor molecule is achieved through dehydrogenation reactions, catalyzed by dehydrogenase enzymes researchgate.net. Following the formation of the di-unsaturated carboxylic acid intermediate, the carboxyl group is reduced. This reduction likely occurs in a stepwise manner, first to an aldehyde and then to the final primary alcohol, a process mediated by reductase enzymes researchgate.net. This enzymatic cascade effectively transforms the precursor acid into the volatile, active defensive compound.

The biosynthesis of sclerosomatid compounds appears to be a stereoselective process. Evidence for this is the identification of a specific stereoisomer of the precursor, (2R,4R)-2,4-dimethylhexanoic acid, in the exocrine secretions of European Nelima species researchgate.net. The presence of this single, specific enantiomer suggests that the enzymes involved in its synthesis, and likely its subsequent conversion to this compound, operate with a high degree of stereochemical control. This ensures the production of a biologically active molecule with a precise three-dimensional structure.

Speculative Biosynthetic Origins (Polyketide-Derived vs. Modified Isoprenoids)

Given the absence of direct evidence for the biosynthesis of this compound, we can hypothesize its origins based on its chemical structure—an eight-carbon chain with two methyl branches and a primary alcohol. Two major biosynthetic routes for natural products could potentially lead to such a structure: the polyketide pathway and the isoprenoid pathway, albeit with significant modifications.

Polyketide Pathway: The polyketide pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, building a carbon chain in a manner analogous to fatty acid synthesis. A typical polyketide synthase (PKS) could theoretically assemble an eight-carbon backbone. Subsequent enzymatic modifications, such as methylation by S-adenosyl methionine (SAM)-dependent methyltransferases and reduction of a terminal carboxyl group to an alcohol, would be necessary to yield this compound. The positions of the methyl groups at C2 and C4, however, would require a non-canonical PKS activity or specific tailoring enzymes.

Modified Isoprenoid Pathway: The isoprenoid pathway builds molecules from five-carbon isoprene units. The C8 structure of this compound does not conform to the regular head-to-tail assembly of isoprene units, which typically results in molecules with carbon numbers in multiples of five (e.g., C5, C10, C15). Therefore, its biosynthesis via this pathway would necessitate it being an "irregular" or "noncanonical" terpenoid. This could occur through the cleavage of a larger terpenoid precursor or an atypical condensation of isoprene units. For instance, the joining of a C5 and a C3 unit, or the rearrangement and loss of carbons from a C10 precursor like geranyl pyrophosphate (GPP), could theoretically lead to a C8 skeleton. The subsequent formation of the dienol structure would then require further enzymatic modifications.

Ecological and Chemosystematic Implications of this compound

While speculative, the potential ecological roles of this compound can be inferred from the functions of structurally similar compounds.

Contribution to Species-Specific Chemical Signatures

Many organisms, from insects to plants, utilize unique blends of volatile organic compounds for identification and differentiation. If discovered in a biological system, the specific stereochemistry and isomeric form of this compound could serve as a key component of a species-specific chemical signature. This would be particularly relevant in the context of chemosystematics, where the chemical profiles of organisms are used to understand their evolutionary relationships. For example, within a genus of insects, the presence or absence, or the varying ratios, of this compound in their glandular secretions could help to distinguish between closely related species.

Potential Communicative Functions in Biological Systems

Alcohols with similar chain lengths and degrees of unsaturation are known to function as signaling molecules in various biological contexts.

Pheromones: Many insects use C6 to C10 alcohols and their derivatives as pheromones for mate attraction, aggregation, or as alarm signals. The volatility and structural specificity of this compound make it a plausible candidate for such a role.

Defensive Secretions: Some insects secrete blends of volatile compounds to deter predators. The irritant or repellent properties of certain alcohols could contribute to the efficacy of such defensive cocktails.

Floral Scents: Plants produce a vast array of volatile organic compounds to attract pollinators. While many floral scents are dominated by common monoterpenes and benzenoids, unique and minor components can play a crucial role in attracting specific pollinators.

The table below summarizes the potential, though currently unverified, roles of this compound in biological systems.

| Potential Biological Role | Hypothetical Function | Analogous Compounds |

| Pheromonal Component | Attraction, Aggregation, Alarm | (Z)-3-Hexen-1-ol (Green leaf volatile), Ipsdienol (Bark beetle pheromone) |

| Defensive Allomone | Predator Deterrent | 2-Heptanol (in some ant species) |

| Floral Volatile | Pollinator Attractant | Linalool, Geraniol (common floral scent components) |

| Chemosystematic Marker | Species Identification | Variations in cuticular hydrocarbons among insect species |

Sophisticated Spectroscopic Characterization and Analytical Methodologies for 2,4 Dimethylhexa 2,4 Dien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,4-Dimethylhexa-2,4-dien-1-ol, offering detailed insights into its atomic framework.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of this compound.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For instance, the protons of the methyl groups will exhibit distinct chemical shifts, and their splitting patterns, governed by the n+1 rule, reveal the number of adjacent protons. Similarly, the olefinic and carbinol protons will have characteristic resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative Structure (2,4-dimethylpentane)

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| (CH₃)₂CH- | ~0.9 | Doublet | 6H |

| -CH₂- | ~1.2 | Multiplet | 2H |

| -CH(CH₃)₂ | ~1.6 | Multiplet | 2H |

This table is illustrative and based on a related saturated alkane, 2,4-dimethylpentane. The presence of double bonds and a hydroxyl group in this compound would significantly alter the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Structure (2,4-dimethylpentane)

| Carbon Environment | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~22 |

| -CH₂- | ~40 |

| -CH(CH₃)₂ | ~25 |

This table is illustrative and based on a related saturated alkane, 2,4-dimethylpentane. The sp² carbons of the diene and the carbinol carbon in this compound would appear at much higher chemical shifts (typically >100 ppm and >60 ppm, respectively).

To unambiguously establish the connectivity of atoms and the stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed. chemicalbook.com These experiments provide correlation data that is not apparent in 1D spectra.

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the proton spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a map of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular framework.

These techniques, when used in concert, provide a detailed and robust confirmation of the proposed structure of this compound.

Given that this compound can exist as enantiomers, determining the enantiomeric purity is often a critical analytical task. Chiral NMR spectroscopy is a powerful method for this purpose. researchgate.net This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net

When a chiral auxiliary is added to a sample of a chiral compound, it forms diastereomeric complexes or derivatives that have distinct NMR spectra. researchgate.net The signals for each enantiomer will be resolved, and the ratio of their integration values can be used to determine the enantiomeric excess (ee) of the sample.

Mass Spectrometry (MS)

Mass spectrometry (MS) is another vital analytical tool for the characterization of this compound, providing information on its molecular weight and fragmentation patterns.

In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the fragmentation would likely involve cleavage of the carbon-carbon bonds and loss of small neutral molecules. docbrown.info The analysis of these fragment ions helps to confirm the connectivity of the molecule. While a specific mass spectrum for this compound is not provided in the search results, the NIST WebBook contains mass spectral data for related compounds like 2,5-dimethyl-2,4-hexadiene (B125384). nist.gov

Table 3: Predicted Key Fragment Ions for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

| 126 | [C₈H₁₄O]⁺ | (Molecular Ion) |

| 111 | [C₇H₁₁O]⁺ | CH₃ |

| 97 | [C₆H₉O]⁺ | C₂H₅ |

| 83 | [C₅H₇O]⁺ | C₃H₇ |

| 69 | [C₄H₅O]⁺ | C₄H₉ |

This table is a hypothetical representation of potential fragmentation pathways.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. springernature.com This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₁₄O), the expected monoisotopic mass is approximately 126.1045 g/mol . phytobank.ca HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas, thus providing definitive confirmation of the molecular formula.

Advanced Chromatographic Separations

Chromatography is a cornerstone for the purification and analysis of terpene compounds. iipseries.org It leverages the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. For a semi-volatile and moderately polar compound like this compound, gas and liquid chromatography are exceptionally powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for the analysis of volatile and semi-volatile compounds and is ideally suited for this compound. arabjchem.orgbiomedgrid.com This method combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry, making it invaluable for identifying components within a complex mixture. researchgate.net

The typical workflow involves injecting a diluted sample into the GC system. To prevent the thermal degradation that terpene alcohols can undergo at high temperatures, optimized injection techniques such as cool on-column injection are preferred over conventional headspace analysis. terpenebeltfarms.com In this method, the sample is introduced directly onto the column at a low temperature and then rapidly heated, which minimizes the formation of artifacts. terpenebeltfarms.com

Once on the column, separation occurs based on the compound's boiling point and its interaction with the stationary phase. A non-polar column is often used for general terpene analysis, while a more polar column can provide alternative selectivity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation against spectral libraries.

Table 1: Representative GC-MS Parameters for Terpene Alcohol Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injection Technique | Cool On-Column | Minimizes thermal degradation of the analyte. terpenebeltfarms.com |

| Injection Volume | 1 µL | Standard volume for high-resolution analysis. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Column Type | Rxi-5MS (30 m x 0.25 mm, 0.25 µm) | A common non-polar column for general terpene screening. researchgate.net |

| Oven Program | 60°C (hold 2 min), ramp to 240°C at 3°C/min | Gradient elution to separate compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| Mass Range | 40-400 m/z | Covers the expected mass of the parent ion and its characteristic fragments. |

This compound possesses stereogenic centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers often exhibit different biological activities, making their separation and individual characterization crucial. Chiral chromatography is the most effective technique for resolving such stereoisomers. nih.gov

This specialized form of chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For terpene alcohols, CSPs based on cyclodextrin (B1172386) derivatives are commonly employed. researchgate.net An enantioselective analysis of related compounds has been successfully carried out using stationary phases such as 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin. researchgate.net The choice of the specific CSP and the chromatographic conditions (mobile phase, temperature) are critical for achieving baseline resolution of the stereoisomers.

Table 2: Illustrative Chiral GC Parameters for Stereoisomer Resolution

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | Cyclodextrin-based Chiral GC Column | The chiral selector enables differential interaction with enantiomers. researchgate.net |

| Carrier Gas | Hydrogen or Helium | Provides the mobile phase for separation. |

| Oven Program | Isothermal (e.g., 110°C) or slow gradient | Optimized temperature program to maximize resolution between stereoisomers. |

| Detector | Flame Ionization Detector (FID) or MS | FID for quantification or MS for identification of the separated isomers. |

| Expected Result | Two or more distinct peaks | Each peak corresponds to a different stereoisomer of this compound. |

Other Analytical Techniques Relevant to Complex Organic Compounds

While GC-based methods are powerful, a comprehensive analysis of this compound often involves complementary techniques for complete characterization.

High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or compounds that are highly susceptible to thermal degradation, HPLC is a valuable alternative to GC. iipseries.org It separates compounds based on their interactions with a packed column (stationary phase) and a liquid mobile phase. iipseries.org Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a suitable starting point for analyzing this compound and its related, less volatile products.

Infrared (IR) Spectroscopy): This technique is used to identify the functional groups present in a molecule. iipseries.org For this compound, an IR spectrum would clearly show a broad absorption band characteristic of the hydroxyl (-OH) group and sharp peaks corresponding to the carbon-carbon double bonds (C=C) of the diene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS can identify a compound based on its mass and fragmentation, NMR spectroscopy provides detailed information about the precise arrangement of atoms. 1H and 13C NMR experiments can be used to confirm the carbon skeleton, the location of the double bonds and methyl groups, and the position of the alcohol functional group, thus providing unambiguous structural elucidation.

These techniques, when used in conjunction, provide a complete analytical profile of this compound, from its identification in mixtures to its specific three-dimensional structure.

Mechanistic Investigations of Reactions Involving the 2,4 Dimethylhexa 2,4 Dien 1 Ol Scaffold

Kinetic and Thermodynamic Aspects of Chemical Transformations

The course of a chemical reaction is often dictated by a delicate balance between reaction rates (kinetics) and product stability (thermodynamics). These aspects are critical in reactions of conjugated systems like 2,4-dimethylhexa-2,4-dien-1-ol, which can potentially yield multiple products.

Determination of Reaction Rate Coefficients

Reaction rate coefficients (k) are quantitative measures of the speed of a chemical reaction. For reactions involving this compound, these coefficients are essential for building accurate mechanistic models. For instance, the oxidation of the alcohol to the corresponding aldehyde, (E,E)-2,4-dimethylhexa-2,4-dienal, or further to an acid, involves specific rate-determining steps whose coefficients could be experimentally determined. frontiersin.org

While detailed kinetic data for many reactions of this compound are not extensively documented in publicly available literature, information on closely related structures provides valuable context. For example, studies on the photo-oxidation of substituted dienes show that the rate of reaction is highly dependent on the substitution pattern of the diene. The reaction of singlet oxygen with the highly substituted 2,5-dimethyl-2,4-hexadiene (B125384) is significantly faster than with less substituted dienes. acs.org This suggests that the methyl groups on the diene backbone of this compound would also lead to high reactivity in similar oxidation reactions.

Influence of Reaction Conditions on Reaction Mechanisms

Reaction conditions such as temperature, solvent, and pressure play a pivotal role in directing a reaction towards a specific mechanistic pathway. wikipedia.org In photochemical reactions, the choice of solvent can determine the nature of the excited-state intermediates and, consequently, the final products.

For example, in reactions involving electron transfer to form excited-state complexes (exciplexes), solvent polarity is a key factor. Studies on the photoreaction of 9,10-dichloroanthracene (B1293567) with the structurally similar 2,5-dimethylhexa-2,4-diene show a dramatic solvent effect. In nonpolar n-heptane, a [4+2] cycloaddition product is formed. In contrast, in the polar solvent acetonitrile, the reaction proceeds through an exciplex that leads to the formation of a radical anion intermediate, resulting in a completely different dechlorination product. researchgate.net This highlights that reactions of this compound could also be highly sensitive to solvent choice, potentially allowing for selective formation of different products by tuning the reaction medium.

Analysis of Kinetic versus Thermodynamic Control in Product Formation

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This is the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures, the reactions may become reversible. Given enough energy to overcome the activation barriers of both forward and reverse reactions, the system will eventually reach equilibrium. The major product will then be the most stable one, known as the thermodynamic product. libretexts.org

Conjugated dienes are classic substrates for illustrating this principle, particularly in electrophilic addition reactions. For instance, the addition of HBr to 1,3-butadiene (B125203) at low temperature yields the 1,2-addition product (kinetic), while at higher temperatures, the more stable 1,4-addition product (thermodynamic) predominates. libretexts.org

For a substituted diene like this compound, similar principles apply. Protonation of the diene system would lead to a resonance-stabilized allylic carbocation. The subsequent attack of a nucleophile could occur at two different positions, leading to kinetic and thermodynamic products whose relative yields would be dependent on the reaction temperature. While specific experimental studies detailing this analysis for this compound are not prominent, the foundational principles of kinetic and thermodynamic control are directly applicable to its reaction chemistry. libretexts.orgmasterorganicchemistry.com

Characterization of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. Identifying and characterizing these intermediates is a key aspect of mechanistic investigation. For this compound, potential intermediates include radical ions and exciplexes, particularly in photochemical reactions.

Formation and Reactivity of Radical Anions and Cations

Radical ions are transient species with both a radical character (an unpaired electron) and a net positive (cation) or negative (anion) charge. They are common intermediates in reactions initiated by single-electron transfer (SET).

Mechanistic studies on the related compound 2,5-dimethylhexa-2,4-diene have shown that diene radical cations can be generated through photosensitized electron transfer. researchgate.net These radical cations are highly reactive and can engage in various subsequent reactions, including dimerization or cycloaddition. For example, the reaction of the diene radical cation with its neutral precursor diene occurs with high rate constants, on the order of 10⁸–10⁹ M⁻¹ s⁻¹. researchgate.net Similarly, the formation of radical anions is observed in photoreactions where the diene acts as an electron donor to an excited-state acceptor molecule. researchgate.net Although direct evidence for radical ions from this compound is sparse in the literature, its conjugated diene structure makes it a prime candidate for forming such intermediates under appropriate electron-transfer conditions.

Exciplex Formation and Electron Transfer Processes

An exciplex, or excited-state complex, is a transient complex formed between a molecule in an electronically excited state and a ground-state molecule of a different type. These are key intermediates in many photochemical reactions, often preceding electron transfer to form a radical ion pair. oup.com

The formation of exciplexes has been demonstrated in the photocycloaddition of anthracene (B1667546) to 2,5-dimethylhexa-2,4-diene. rsc.org The interaction between the excited anthracene and the ground-state diene leads to an exciplex, which is the direct precursor to the final cycloadduct. dntb.gov.ua Furthermore, detailed studies using laser flash photolysis have shown that in certain systems, an excited singlet charge-transfer complex can be generated upon direct excitation of a ground-state complex between an acceptor and 2,5-dimethylhexa-2,4-diene. oup.com These findings strongly suggest that the this compound scaffold would also participate in exciplex formation in photoreactions with suitable aromatic compounds, with the subsequent reaction pathway being highly dependent on factors like solvent polarity and the energetics of electron transfer.

Future Research Perspectives and Emerging Directions for 2,4 Dimethylhexa 2,4 Dien 1 Ol

Development of Novel and Efficient Synthetic Routes

The future synthesis of 2,4-Dimethylhexa-2,4-dien-1-ol is poised to benefit from emerging strategies in organic chemistry that prioritize efficiency, stereoselectivity, and sustainability. While classical methods exist, new approaches could provide more elegant and practical access to this and related polyene structures.

Key Research Thrusts:

Catalytic Dienylation: The development of catalytic dienylation strategies represents a promising frontier for the stereoselective construction of conjugated dienes and polyenes. nih.gov Future work could focus on creating novel catalyst systems, potentially based on palladium or other transition metals, that can assemble the this compound skeleton in a single, highly controlled step from simpler precursors. nih.gov

Enzymatic and Bio-catalytic Methods: Leveraging enzymes or whole-cell systems offers a green alternative to traditional chemical synthesis. Future research could explore the use of engineered enzymes, such as lipases for esterification of a precursor or terpene synthases, to produce this compound with high chemo- and stereoselectivity under mild, solvent-free conditions. acs.orgsciepublish.com This approach aligns with the growing demand for environmentally benign manufacturing processes.

Metathesis-Based Routes: Olefin metathesis has become a powerful tool in organic synthesis. Investigating ring-closing or cross-metathesis strategies could lead to new and efficient pathways to this diene alcohol, offering flexibility in precursor design and potentially reducing the number of synthetic steps required. rsc.org

Application of Advanced Spectroscopic and Chiral Analytical Techniques

Detailed structural and stereochemical characterization is fundamental to understanding the biological function of this compound. The application of state-of-the-art analytical techniques will be crucial for elucidating its subtle structural features and for analyzing its presence in complex biological matrices.

Future Analytical Directions:

Advanced NMR Spectroscopy: Techniques beyond simple 1D proton and carbon NMR are essential for the unambiguous structural elucidation of complex natural products. numberanalytics.comnumberanalytics.com Future studies should employ a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to confirm connectivity and determine the relative stereochemistry of the double bonds and any stereocenters. numberanalytics.comipb.pt The integration of NMR with computational methods can further aid in assigning the correct structure from a list of potential isomers. mdpi.com

Chiral Analysis: Since many biologically active molecules are chiral, determining the enantiomeric composition of natural and synthetic this compound is critical. Future research will rely on advanced chiral separation techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) using a variety of chiral stationary phases (CSPs). jiangnan.edu.cnchromatographyonline.combohrium.com Coupling these separation methods with mass spectrometry (MS) will provide the high sensitivity needed for detecting and quantifying enantiomers in trace amounts from natural sources. researchgate.net

Vibrational and Electronic Circular Dichroism: For absolute configuration determination, spectroscopic methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful tools. These techniques, when combined with quantum chemical calculations, can provide definitive stereochemical assignments without the need for crystallization or the use of chiral derivatizing agents. jiangnan.edu.cn

Interdisciplinary Research Integrating Chemical Biology and Ecology

The role of this compound as a semiochemical opens up exciting avenues for interdisciplinary research at the intersection of chemistry, biology, and ecology. mdpi.com Understanding its precise function in insect communication is key to unlocking its potential in applications like pest management.

Prospective Interdisciplinary Studies:

Biosynthesis Elucidation: Identifying the specific biosynthetic pathway of this compound within the source organism is a primary goal. This involves a combination of metabolomics, transcriptomics, and genomics to identify the genes and enzymes (e.g., terpene synthases, P450s) responsible for its production. mdpi.comnih.govmdpi.com

Behavioral Bioassays: Rigorous behavioral experiments are needed to determine the specific message conveyed by this compound. nih.gov Research should investigate whether it acts as a pheromone (attractant, repellent, alarm signal) or an allomone, and how its activity is influenced by its stereochemistry and its combination with other semiochemicals in the blend. researchgate.netentomoljournal.complantprotection.pl

Neurophysiological Studies: Exploring how the insect olfactory system detects and processes the signal of this compound can provide fundamental insights into insect-plant and insect-insect interactions. nih.gov Techniques like electroantennography (EAG) can be used to test the response of insect antennae to different isomers and concentrations of the compound.

Exploration of Unexplored Reactivity and Transformation Pathways

The conjugated diene and allylic alcohol functionalities within this compound suggest a rich and largely unexplored reactivity profile. Investigating its chemical transformations could lead to the discovery of novel molecules and synthetic methodologies.

Areas for Reactivity Exploration:

Electrophilic Additions: The reaction of conjugated dienes with electrophiles can proceed via 1,2- or 1,4-addition pathways, leading to different products. libretexts.orglibretexts.org A systematic study of the electrophilic addition to this compound could reveal selectivity patterns and provide access to a variety of functionalized derivatives.

Cyclization Reactions: The polyene structure is a precursor for various cyclization reactions, such as the Diels-Alder reaction or transition-metal-catalyzed cyclizations. acs.orgresearcher.life Future work could explore whether this compound can act as a diene in cycloaddition reactions or undergo intramolecular cyclizations to form novel cyclic structures.

Oxidative and Reductive Transformations: Selective oxidation of the alcohol or the double bonds, or selective reduction of one or both double bonds, could generate a library of related compounds for structure-activity relationship studies. For instance, enantioselective haloazidation of the diene system could introduce nitrogen and halogen atoms with high stereocontrol, creating valuable synthetic building blocks. nih.gov

Integration of Computational Design in Synthetic and Mechanistic Studies

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes, elucidating mechanisms, and designing novel catalysts. nih.gov Applying these in silico methods to this compound can accelerate research and provide insights that are difficult to obtain through experiments alone.

Computational Research Opportunities:

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, such as polyene cyclizations or catalytic cycles for its synthesis. acs.orgpku.edu.cnchinesechemsoc.org This can help in understanding the factors that control selectivity and in optimizing reaction conditions.

Catalyst Design: In silico design can guide the development of new catalysts for the stereoselective synthesis of this compound. mdpi.comnih.govacs.org By modeling the interaction between a substrate and a catalyst's active site, researchers can predict which catalyst structures will afford the highest activity and selectivity, thereby reducing the need for extensive empirical screening.

Predicting Spectroscopic Properties: Quantum mechanical calculations can predict NMR chemical shifts and other spectroscopic data. mdpi.com This can be invaluable for confirming the structure of newly synthesized or isolated compounds, especially when dealing with multiple possible isomers.

Bio-Inspired Chemical Synthesis and Biomimetic Transformations

Nature provides a blueprint for the efficient synthesis of complex molecules. Bio-inspired and biomimetic approaches seek to emulate these natural strategies in the laboratory. rsc.org

Future Biomimetic Research:

Cationic Polyene Cyclizations: The biosynthesis of many terpenoids involves the cyclization of a linear polyene precursor initiated by a carbocation. Future research could explore whether a similar biomimetic cascade can be initiated from this compound or a derivative to produce complex cyclic structures, mimicking the action of terpene synthase enzymes. pku.edu.cn

Biomimetic Pheromone Synthesis: Understanding the enzymatic steps in the natural production of this compound (e.g., desaturation, chain shortening, reduction) can inspire the design of modular, microfluidic reactor systems that replicate these biological pathways to produce pheromones on demand. psu.eduacs.org

Exploring Biosynthetic Chemical Space: Computational tools are being developed to explore the vast chemical space of possible natural products based on biosynthetic rules. nih.govchemrxiv.orgresearchgate.net Applying these tools could predict novel, structurally related terpenoids that might be derived from a common precursor to this compound, guiding the search for new natural products.

Q & A

Q. What are the common synthetic routes for 2,4-Dimethylhexa-2,4-dien-1-ol?

- Methodological Answer : The compound is synthesized via palladium-catalyzed coupling reactions. For example, (2E,4E)-6-(tert-butyldimethylsilyloxy)hexa-2,4-dien-1-ol can be oxidized using MnO₂ in dichloromethane to form aldehydes, as described in fragment synthesis for natural products . Another method involves coupling hydroaluminated enynols with aryl iodides using trans-dichlorobis(triphenylphosphine)palladium(II) and zinc dust in THF, yielding stereoisomers like (2Z,4E)-3-phenylhexa-2,4-dien-1-ol with a 12% yield .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Stereochemistry is confirmed using nuclear magnetic resonance (NMR) spectroscopy. For instance, ¹H and ¹³C NMR data distinguish between (E,E)- and (Z,Z)-isomers by analyzing coupling constants and chemical shifts of olefinic protons . High-resolution mass spectrometry (HRMS) further validates molecular integrity . The IUPAC naming system (e.g., (2E,4E)-hexa-2,4-dien-1-ol) also clarifies stereochemistry .

Advanced Research Questions

Q. How do reaction conditions affect stereoselectivity in synthesizing this compound?

- Methodological Answer : Stereoselectivity is influenced by catalysts and solvents. Palladium catalysts (e.g., trans-dichlorobis(triphenylphosphine)palladium(II)) favor trans-addition pathways in THF, producing (E,E)-isomers . Solvent polarity and temperature adjustments can alter reaction kinetics, as seen in MnO₂-mediated oxidations where dichloromethane stabilizes intermediates .

Q. What analytical methods resolve contradictions in degradation product identification?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC)-HRMS are used to identify degradation products. For example, stabilized samples stored at 2–8°C show reduced degradation, with purity >97% verified via COA (Certificate of Analysis) and SDS (Safety Data Sheet) . Contradictory CAS numbers (e.g., 111-28-4 vs. 17102-64-6) are resolved by cross-referencing IUPAC names and NMR data .

Q. What stabilization strategies are effective for long-term storage?

- Methodological Answer : Stabilization involves inert atmospheres (N₂/Ar) and low-temperature storage (2–8°C). Thermo Scientific Chemicals uses stabilizers to prevent polymerization or oxidation, as noted in their product specifications . Purity is maintained by avoiding light exposure and using amber glass containers .

Q. How is this compound utilized in natural product synthesis?

- Methodological Answer : The compound serves as a precursor for aldehydes in tetrafibricin fragment synthesis. For example, oxidation of (2E,4E)-6-(tert-butyldimethylsilyloxy)hexa-2,4-dien-1-ol with MnO₂ generates key intermediates for polyketide frameworks . Palladium-catalyzed cross-couplings enable incorporation into complex stereoisomer libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.